Chemical structure and properties of 3,5-Difluoro-4-methylbenzoyl chloride
Chemical structure and properties of 3,5-Difluoro-4-methylbenzoyl chloride
Executive Summary
3,5-Difluoro-4-methylbenzoyl chloride (CAS: 103877-74-3) is a specialized fluorinated aromatic building block critical to the synthesis of high-value pharmaceutical intermediates and agrochemicals.[1][2] Distinguished by its unique substitution pattern—two fluorine atoms meta to the carbonyl group and a methyl group in the para position—this compound offers a distinct electronic profile that modulates the lipophilicity and metabolic stability of downstream derivatives.[2]
This guide provides a comprehensive technical analysis of the compound's physicochemical properties, synthesis protocols, reactivity mechanisms, and applications in medicinal chemistry, specifically within the context of kinase inhibitor development (e.g., IGF-1R inhibitors).[1][2]
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10][11][12][13]
The integration of fluorine atoms into the benzoyl chloride scaffold significantly alters the dipole moment and lipophilicity (LogP) compared to non-fluorinated analogues.[2] The 3,5-difluoro substitution enhances the electrophilicity of the carbonyl carbon, making it a highly reactive acylating agent.[1][2]
Table 1: Chemical Identity & Physical Properties[6][9][14]
| Property | Specification | Notes |
| IUPAC Name | 3,5-Difluoro-4-methylbenzoyl chloride | |
| CAS Number | 103877-74-3 | Validated Identifier |
| Molecular Formula | C₈H₅ClF₂O | |
| Molecular Weight | 190.57 g/mol | |
| Appearance | Colorless to pale yellow liquid | Low-melting solid in some purities |
| Boiling Point | ~105–110 °C @ 20 mmHg | Estimated based on 2,5-isomer data |
| Density | ~1.35 g/mL | Higher than 4-methylbenzoyl chloride (1.[1][2][3][4]17) due to F-substitution |
| Solubility | DCM, THF, Toluene, Ethyl Acetate | Reacts violently with water/alcohols |
| Stability | Moisture Sensitive | Hydrolyzes to 3,5-difluoro-4-methylbenzoic acid |
Synthesis & Manufacturing Protocol
The industrial and laboratory-scale preparation of 3,5-Difluoro-4-methylbenzoyl chloride predominantly utilizes the chlorination of its corresponding carboxylic acid precursor.[1][2] The choice of chlorinating agent—Thionyl Chloride (
Synthesis Workflow Diagram
Figure 1: Catalytic conversion of carboxylic acid to acid chloride using SOCl₂/DMF.[1][2]
Standard Operating Procedure (SOP)
Scale: 100 mmol reaction
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or
line) to exclude atmospheric moisture. -
Charging: Add 3,5-difluoro-4-methylbenzoic acid (17.2 g, 100 mmol) to the flask.
-
Solvent/Reagent: Add Thionyl Chloride (30 mL, ~400 mmol) directly as the solvent.
-
Catalysis: Add 2-3 drops of anhydrous N,N-Dimethylformamide (DMF) .
-
Reaction: Heat the mixture to reflux (approx. 75–80 °C) for 2–4 hours. Monitor for the cessation of gas evolution (
and ).[1][2] -
Work-up:
-
Yield Verification: Typical yields range from 90–98%.[1][2] Confirm identity via IR (carbonyl stretch ~1770 cm⁻¹) or conversion to a methyl ester for GC-MS analysis.[1][2]
Reactivity & Mechanistic Insight[1][11]
The reactivity of 3,5-Difluoro-4-methylbenzoyl chloride is defined by the competing electronic effects of the substituents on the benzene ring.[1][2]
Electronic "Push-Pull" Dynamics
-
Fluorine (Positions 3,5): Exerts a strong inductive withdrawing effect (-I).[1][2] This pulls electron density away from the ring and the carbonyl carbon, increasing the electrophilicity of the acyl chloride.[1][2] This makes the compound more reactive toward nucleophiles than non-fluorinated benzoyl chloride.[1][2]
-
Methyl (Position 4): Exerts a weak inductive donating effect (+I).[1][2] While this slightly counteracts the fluorines, the proximity and electronegativity of the two fluorine atoms dominate the electronic landscape.[1][2]
Reactivity Pathway Diagram[1]
Figure 2: Primary derivatization pathways.[2] Green nodes indicate synthetic utility; Red indicates degradation.[2]
Applications in Drug Discovery
The 3,5-difluoro-4-methylphenyl moiety is a privileged motif in medicinal chemistry.[1][2] The specific arrangement of atoms serves two main purposes in drug design:
-
Metabolic Blocking: The methyl group at the para position blocks metabolic oxidation (CYP450 mediated) at the most reactive site of the phenyl ring.[2]
-
Bioisosterism: The fluorine atoms modulate the pKa of neighboring functional groups and increase lipophilicity, improving membrane permeability.[1][2]
Case Study: IGF-1R Inhibitors Research indicates the utility of this scaffold in the synthesis of Insulin-like Growth Factor 1 Receptor (IGF-1R) inhibitors.[1][2] The acid chloride is coupled with complex heteroaryl amines to form the amide linkage, a critical pharmacophore for hydrogen bonding within the receptor's ATP-binding pocket.[1][2]
Protocol: Amide Coupling (Schotten-Baumann Conditions)
-
Reagents: 3,5-Difluoro-4-methylbenzoyl chloride (1.0 eq), Aniline derivative (1.0 eq), Triethylamine (1.2 eq).[1][2]
-
Procedure: Add acid chloride dropwise to a cooled (0 °C) solution of amine and base.[2] The high reactivity of the acid chloride ensures rapid conversion (<1 hour), often requiring no heating.[1][2]
Safety, Handling, & Stability
Hazard Classification:
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns).[2][7]
-
Lachrymator: Vapors are highly irritating to eyes and respiratory tract.[2]
Handling Protocols:
-
Moisture Control: Store under inert atmosphere (Argon/Nitrogen). The compound reacts vigorously with water to release HCl gas.[1][2]
-
PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a face shield.[1][2] All operations must be performed in a functioning fume hood.[1][2]
-
Spill Management: Neutralize spills with sodium bicarbonate or lime before disposal.[1][2] Do not use water directly on large spills.[1][2]
References
-
Vertex Pharmaceuticals. (2004).[1][2] Compounds useful as inhibitors of IGF-1R. EP 1 732 898 B1.[1][2] Link
-
Sigma-Aldrich. (n.d.).[1][2] Product Specification: 4-Fluoro-3-methylbenzoyl chloride (Analogue Reference). Link
-
PubChem. (2025).[1][2][8][9] 3,5-Difluoro-4-methylbenzoic acid (Precursor Data). CID 10888371.[1][2][9] Link
-
Fisher Scientific. (2025).[1][2] Safety Data Sheet: Benzoyl Chloride Derivatives. Link
Sources
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- 4. 2,5-DIFLUORO-4-METHYL-BENZOYLCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 5. Write chemical reaction of aniline with benzoyl chloride and write the na.. [askfilo.com]
- 6. CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid - Google Patents [patents.google.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. 4-氟-3-甲基苯甲酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
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